molecular formula C12H12F3NO3 B11772384 (R)-2-(3-Hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoic acid

(R)-2-(3-Hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoic acid

Cat. No.: B11772384
M. Wt: 275.22 g/mol
InChI Key: HXTPMLRTFCOZDX-MRVPVSSYSA-N
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Description

®-2-(3-Hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoic acid is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a hydroxypyrrolidine ring and a trifluoromethyl group attached to a benzoic acid core. The unique structural features of this compound make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3-Hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Hydroxyl Group: The hydroxyl group is introduced via a hydroxylation reaction, often using reagents such as hydrogen peroxide or osmium tetroxide.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced using trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Formation of the Benzoic Acid Core: The benzoic acid core is synthesized through a series of aromatic substitution reactions, followed by oxidation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of ®-2-(3-Hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoic acid often involves the use of continuous flow reactors to enhance reaction efficiency and yield. Flow microreactor systems have been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

®-2-(3-Hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

®-2-(3-Hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-2-(3-Hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and trifluoromethyl groups play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(3-Hydroxypyrrolidin-1-YL)-5-methylbenzoic acid
  • ®-2-(3-Hydroxypyrrolidin-1-YL)-5-chlorobenzoic acid
  • ®-2-(3-Hydroxypyrrolidin-1-YL)-5-bromobenzoic acid

Uniqueness

The presence of the trifluoromethyl group in ®-2-(3-Hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoic acid imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which distinguish it from other similar compounds.

Properties

Molecular Formula

C12H12F3NO3

Molecular Weight

275.22 g/mol

IUPAC Name

2-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C12H12F3NO3/c13-12(14,15)7-1-2-10(9(5-7)11(18)19)16-4-3-8(17)6-16/h1-2,5,8,17H,3-4,6H2,(H,18,19)/t8-/m1/s1

InChI Key

HXTPMLRTFCOZDX-MRVPVSSYSA-N

Isomeric SMILES

C1CN(C[C@@H]1O)C2=C(C=C(C=C2)C(F)(F)F)C(=O)O

Canonical SMILES

C1CN(CC1O)C2=C(C=C(C=C2)C(F)(F)F)C(=O)O

Origin of Product

United States

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